
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of aniline with fluorinated alkyl halides under specific conditions. The reaction may require a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. Purification methods, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, fluorinated compounds are often used in drug design and development. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds. This compound may be investigated for its potential use in developing new therapeutic agents.
Industry
In industry, this compound is used in the production of specialty chemicals, coatings, and polymers. Its chemical resistance and thermal stability make it suitable for applications in harsh environments.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline depends on its specific application. In drug design, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated anilines and alkylated anilines. Examples include:
- 4-(Trifluoromethoxy)aniline
- 4-(Pentafluoroethoxy)aniline
- N-(2,2,2-Trifluoroethyl)aniline
Uniqueness
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific combination of fluorinated alkyl groups. This combination imparts distinct properties, such as enhanced chemical resistance and thermal stability, making it valuable for specialized applications.
Properties
CAS No. |
1365808-10-1 |
|---|---|
Molecular Formula |
C12H9F10NO |
Molecular Weight |
373.19 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,4-heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C12H9F10NO/c13-9(14,11(18,19)12(20,21)22)6-24-8-3-1-7(2-4-8)23-5-10(15,16)17/h1-4,23H,5-6H2 |
InChI Key |
BWTARMCOEVTMIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



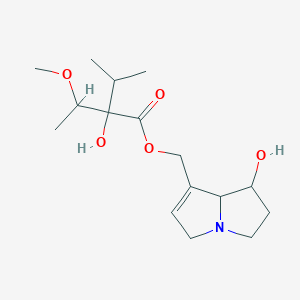
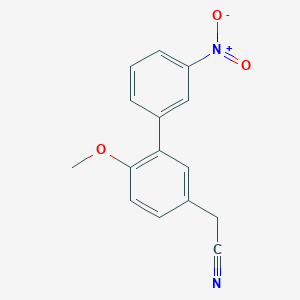
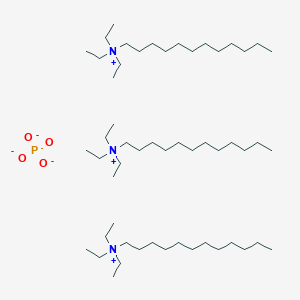


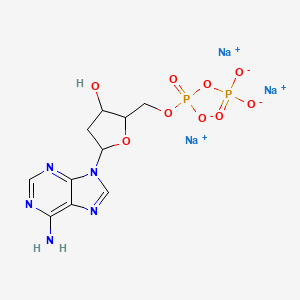

![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)
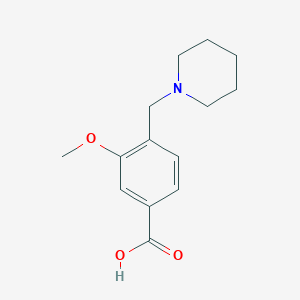
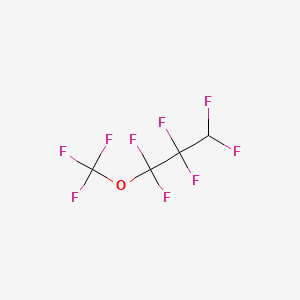
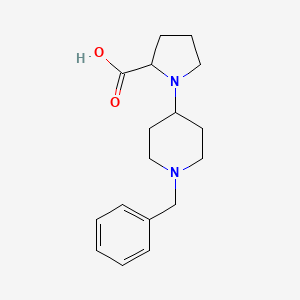
![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)

